![molecular formula C16H13ClN4S B2357129 4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine CAS No. 551921-12-1](/img/structure/B2357129.png)
4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine
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Overview
Description
4-(4-Chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine, also known as 4-(4-chlorophenyl)-N-(1-pyridin-4-ylethylideneamino)-1,3-thiazol-2-amine or 4-CPP-NPEA, is an organic compound with a wide range of applications in scientific research. It is a derivative of thiazole, a heterocyclic compound with a five-membered ring structure consisting of one sulfur atom and four carbon atoms. 4-CPP-NPEA is a member of the family of thiazole derivatives known as thiadiazoles, and is used in a variety of research applications, including as a ligand in coordination chemistry, as a reagent in organic synthesis, and as a tool for studying the effects of thiazole derivatives on biological systems.
Scientific Research Applications
Antimicrobial and Antifungal Properties
Compounds structurally related to 4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine have shown promise in antimicrobial and antifungal applications. Notably, derivatives of this compound have demonstrated substantial antifungal and antibacterial activities. For instance, various synthesized derivatives exhibited excellent antifungal and antibacterial properties, underscoring their potential in addressing infections caused by resistant strains of bacteria and fungi (Narayana et al., 2007).
Another study focused on the antimicrobial evaluation of newly synthesized derivatives, revealing moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as significant antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018). The antimicrobial efficacy of these derivatives emphasizes their potential in developing new therapeutic agents against various microbial infections.
Quantum Chemical Studies and Material Science
In the realm of material science and quantum chemical studies, compounds similar to this compound have been explored for their corrosion inhibition properties. A study employing density functional theory (DFT) calculations and molecular dynamics simulations demonstrated the promising corrosion inhibition performances of certain thiazole and thiadiazole derivatives against iron metal corrosion (Kaya et al., 2016). This highlights the compound's potential utility in protecting metals from corrosion, thereby extending their lifespan in industrial applications.
Structural and Conformational Analysis
The structural and conformational properties of thiazole derivatives have also been a subject of research. Studies involving X-ray diffraction, FT-IR, NMR, and mass spectral analysis have provided insights into the molecular structure, stability, and intermolecular interactions of these compounds (Nadaf et al., 2019). Understanding these properties is crucial for designing compounds with desired chemical and physical characteristics for various industrial and pharmaceutical applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the thiazole class of molecules , which have been found to exhibit diverse biological activities, including antitumor and cytotoxic activity . .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antitumor and cytotoxic activity . The exact mechanism by which this compound interacts with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, including antitumor and cytotoxic activity . .
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[(Z)-1-pyridin-4-ylethylideneamino]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4S/c1-11(12-6-8-18-9-7-12)20-21-16-19-15(10-22-16)13-2-4-14(17)5-3-13/h2-10H,1H3,(H,19,21)/b20-11- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPHYQNITPRJNB-JAIQZWGSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NC(=CS1)C2=CC=C(C=C2)Cl)/C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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